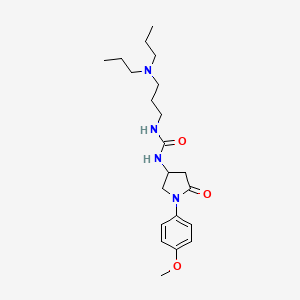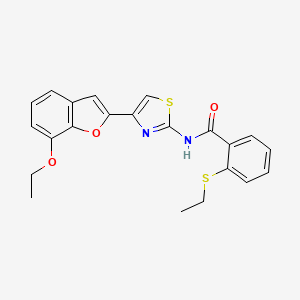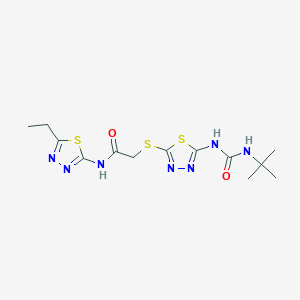
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DPPU, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent inhibitor of the TRPV4 ion channel, which is involved in a variety of physiological processes, including pain sensation, regulation of blood pressure, and control of bladder function. In
Mécanisme D'action
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a potent inhibitor of the TRPV4 ion channel, which is involved in a variety of physiological processes, including pain sensation, regulation of blood pressure, and control of bladder function. By inhibiting the activity of the TRPV4 ion channel, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is able to reduce pain, lower blood pressure, and improve bladder function.
Biochemical and Physiological Effects:
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to reduce pain and inflammation by inhibiting the activity of the TRPV4 ion channel. Additionally, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to lower blood pressure by inhibiting the activity of the TRPV4 ion channel in blood vessels. Finally, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to improve bladder function by inhibiting the activity of the TRPV4 ion channel in the bladder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potency as an inhibitor of the TRPV4 ion channel. This allows for the use of lower concentrations of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, which can reduce the risk of non-specific effects. Additionally, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to be effective in a variety of animal models, which suggests that it may have potential for use in human studies. One limitation of using 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is the complexity of its synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One potential area of research is the development of more efficient synthesis methods for 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, which could make it more widely available for use in lab experiments. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in human studies. Finally, future research could explore the potential use of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease, which have been linked to the activity of the TRPV4 ion channel.
Méthodes De Synthèse
The synthesis of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, including the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with dipropylamine, followed by the reaction of the resulting compound with N,N'-diisopropylcarbodiimide and 1-(3-bromopropyl)-3-(dimethylamino)urea. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential use in a variety of scientific research applications, including the treatment of pain, hypertension, and urinary incontinence. In preclinical studies, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to be effective in reducing blood pressure in animal models of hypertension and improving bladder function in animal models of urinary incontinence.
Propriétés
IUPAC Name |
1-[3-(dipropylamino)propyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c1-4-12-24(13-5-2)14-6-11-22-21(27)23-17-15-20(26)25(16-17)18-7-9-19(28-3)10-8-18/h7-10,17H,4-6,11-16H2,1-3H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRNECUXSSJWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)






![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)